molecular formula C41H62O14 B126562 Periandrin V CAS No. 152464-84-1

Periandrin V

Cat. No. B126562
M. Wt: 778.9 g/mol
InChI Key: OHGFKHHCPIGSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Periandrin V is a triterpene saponin , a class of organic compounds . It is a sweet triterpene glycoside isolated from the roots of Periandra dulcis . The compound is identified as 3β-O-[β-d-xylopyranosyl-(1→2)-β-d-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid .


Molecular Structure Analysis

Periandrin V has a complex molecular structure. It contains a total of 123 bonds, including 61 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 7 six-membered rings, 4 ten-membered rings, 2 aliphatic carboxylic acids, 1 aliphatic aldehyde, 7 hydroxyl groups, 5 secondary alcohols .

Scientific Research Applications

Chemical Composition and Properties

  • Periandra dulcis roots, where Periandrin V is found, have been characterized using HPLC-ESI-MS/MS. Key constituents include saponin derivatives of hederagenin and soyasapogenol E, periandrin isomers, flavonols like quercetin and myricetin glycosides, and hydrolysable tannins (Negri & Tabach, 2013).

Ethnomedicinal Uses

  • Although directly related research on Periandrin V is limited, it's important to note that Periandra dulcis roots, which contain Periandrin V, are used in Brazilian ethnomedicine as anti-inflammatory, expectorant, diuretic, and laxative remedies. This suggests potential therapeutic applications of Periandrin V (Negri & Tabach, 2013).

Research Methodologies

  • The study of Periandrin V's applications likely involves diverse research methodologies, including qualitative research, case studies, and experimental designs, as these are common approaches in scientific research involving natural compounds. This is inferred from the broader context of scientific research methodologies, though not specific to Periandrin V (Flyvbjerg, 2006); (Fraser et al., 2014).

Future Directions

The future directions for research on Periandrin V could involve further exploration of its sweetening properties . As a natural sweetener, it could potentially be used as a sugar substitute, contributing to the development of healthier food options. Additionally, more research is needed to understand its synthesis, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name

6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGFKHHCPIGSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934506
Record name 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Periandrin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Periandrin V

CAS RN

152464-84-1
Record name Periandrin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

300 °C
Record name Periandrin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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